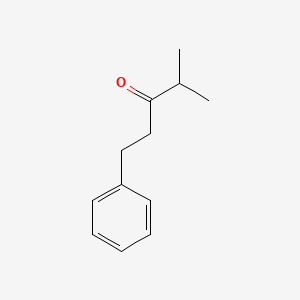










|
REACTION_CXSMILES
|
[Cl-].[Li+].[CH:3]([Mg]Cl)([CH3:5])[CH3:4].[C:8](Cl)(=[O:17])[CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C1COCC1.[Cu]Cl>[CH3:4][CH:3]([CH3:5])[C:8](=[O:17])[CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
27 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[Mg]Cl
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
13.46 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC1=CC=CC=C1)(=O)Cl
|
|
Name
|
|
|
Quantity
|
13.46 mmol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred at RT for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
dried 250 mL round-bottomed flask
|
|
Type
|
CUSTOM
|
|
Details
|
fitted with low temperature
|
|
Type
|
ADDITION
|
|
Details
|
Dry THF (50 mL) is added
|
|
Type
|
CUSTOM
|
|
Details
|
to give a cloudy yellow-green solution
|
|
Type
|
TEMPERATURE
|
|
Details
|
This is cooled to −55° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm slowly to RT overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is quenched with water (100 mL) and 35% ammonium hydroxide (20 mL)
|
|
Type
|
ADDITION
|
|
Details
|
is added
|
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred at RT for 1 h
|
|
Duration
|
1 h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether (3×50 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined ether extracts are washed with saturated brine (50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(CCC1=CC=CC=C1)=O)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |